molecular formula C15H8O B144189 4H-Cyclopenta[def]phenanthren-4-one CAS No. 5737-13-3

4H-Cyclopenta[def]phenanthren-4-one

Cat. No.: B144189
CAS No.: 5737-13-3
M. Wt: 204.22 g/mol
InChI Key: IFCBMPOMNSORDG-UHFFFAOYSA-N
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Description

4H-Cyclopenta[def]phenanthren-4-one is an organic compound with the molecular formula C15H8O It is a polycyclic aromatic ketone, characterized by a fused ring structure that includes a cyclopentane ring and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta[def]phenanthren-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, a three-step synthesis route involves the formation of intermediate compounds through Friedel-Crafts acylation, followed by cyclization and oxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta[def]phenanthren-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives.

Scientific Research Applications

4H-Cyclopenta[def]phenanthren-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[def]phenanthren-4-one and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or DNA, leading to changes in biological activity. The specific pathways involved depend on the structure of the derivative and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A polycyclic aromatic hydrocarbon with a similar fused ring structure but lacking the ketone group.

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Fluorenone: A ketone with a structure similar to 4H-Cyclopenta[def]phenanthren-4-one but with a different ring fusion pattern.

Uniqueness

This compound is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBMPOMNSORDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205967
Record name 4H-Cyclopenta(def)phenanthren-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5737-13-3
Record name 4H-Cyclopenta[def]phenanthren-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5737-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclopenta(def)phenanthren-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005737133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5737-13-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132541
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Record name 4H-Cyclopenta(def)phenanthren-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-CYCLOPENTA(DEF)PHENANTHREN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32SLO7BUV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 4H-Cyclopenta[def]phenanthren-4-one and its derivatives?

A1: this compound can be synthesized through various methods. One approach involves a cascade reaction starting with propargylic diols, ultimately leading to the formation of diindeno-fused 4H-cyclopenta[def]phenanthrenes. Hydrolysis of these intermediates then yields the desired this compound []. Additionally, 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC) can be synthesized through the nitration of the parent ketone []. Further derivatization, such as Friedel–Crafts acetylations, can introduce various substituents at specific positions on the this compound scaffold [].

Q2: How does the structure of this compound influence its electron accepting properties?

A2: The presence of the carbonyl group in this compound significantly influences its electron-accepting properties. Introduction of nitro groups, as seen in 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC), further enhances these properties. TNC has been shown to be a better electron acceptor compared to 2,4,7-trinitro-9H-fluoren-9-one (TNF), forming charge-transfer complexes with polycyclic aromatic hydrocarbons (PAH) [].

Q3: What insights into the solid-state structure of this compound have been revealed by crystallographic studies?

A3: Crystallographic analysis of this compound has revealed that its asymmetric unit comprises four independent molecules. The crystal packing is characterized by aromatic π–π stacking interactions, with centroid–centroid distances measured at 3.5326 (18) Å [].

Q4: How does the position of substituents on the this compound framework affect its reactivity towards sulfonation?

A4: The sulfonation of 4H-Cyclopenta[def]phenanthrene and its carbonyl derivative exhibits regioselectivity. While sulfonation of the parent compound yields a mixture of 1-, 2-, 3-, and 8-sulfonic acids, the 8,9-dihydro derivative predominantly forms the 2-sulfonic acid. Interestingly, this compound primarily yields the 8-sulfonic acid, with minor amounts of the 1- and 2-isomers. These observations suggest that the keto group influences the kinetic and thermodynamic control of the sulfonation reaction [].

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